molecular formula C6H11N3O2S B13242935 1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide

1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide

Cat. No.: B13242935
M. Wt: 189.24 g/mol
InChI Key: PMXUEFDAZBIINA-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a sulfonamide group, which is a functional group consisting of a sulfonyl group connected to an amine.

Preparation Methods

The synthesis of 1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones. Common reagents include hydrazine hydrate and acetylacetone.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under mild conditions to avoid decomposition of the product.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group, forming new derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting bacterial infections.

    Industry: It is used in the production of various chemical products, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or reduced growth.

Comparison with Similar Compounds

1-(Propan-2-yl)-1H-pyrazole-5-sulfonamide can be compared with other sulfonamide derivatives, such as:

    Sulfamethoxazole: A well-known antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another antibiotic used to treat bacterial infections.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

The uniqueness of this compound lies in its specific structural features, such as the presence of the isopropyl group and the pyrazole ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

2-propan-2-ylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-5(2)9-6(3-4-8-9)12(7,10)11/h3-5H,1-2H3,(H2,7,10,11)

InChI Key

PMXUEFDAZBIINA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)S(=O)(=O)N

Origin of Product

United States

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